molecular formula C11H11BrN4O2 B5551512 4-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}MORPHOLINE

4-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}MORPHOLINE

Cat. No.: B5551512
M. Wt: 311.13 g/mol
InChI Key: PZYUJIUSALQNPF-UHFFFAOYSA-N
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Description

4-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}MORPHOLINE is a useful research compound. Its molecular formula is C11H11BrN4O2 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine is 310.00654 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and potential biological activities. These compounds are part of broader families of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds, which have been synthesized and evaluated for various biological activities.

Pyrazolo[3,4-d]pyrimidine Derivatives

A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine analogs, highlights their potential biological activities. These compounds have been synthesized and tested for their activity against certain viruses, tumor cells, and parasites like Leishmania tropica. Among these derivatives, some showed significant activity against Para 3 virus and were potent inhibitors of leukemia cell growth (Cottam et al., 1984).

Antimicrobial and Antitumor Properties

Another avenue of research involves the evaluation of novel derivatives containing pyrazole, pyrimidine, and morpholine analogs for their antimicrobial activities. These compounds, synthesized through the amalgamation of various bio-active heterocycles, demonstrated enhanced antimicrobial activity upon the introduction of electron-withdrawing groups (Desai, Patel, & Dave, 2016).

Chemotherapeutic Potential

Research into pyrazolo[3,4-d]pyrimidines also encompasses their chemotherapeutic applications, particularly targeting mutations in cancer pathways. For instance, derivatives of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine have been investigated for their efficacy against Bcr-Abl T315I mutant, a problematic mutation in chronic myeloid leukemia. This research led to the discovery of derivatives with significant activity against this mutation, demonstrating the potential for further development into chemotherapeutic agents (Radi et al., 2013).

Future Directions

The future directions for the research on “6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further investigations into its mechanism of action, its potential applications in the field of medicine, and the development of more efficient synthesis methods. Further studies could also explore its optical properties and potential applications in the field of optoelectronics .

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYUJIUSALQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.